1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid amide
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Scientific Research Applications
Catalytic Systems and Bond Forming Reactions
Recent developments have focused on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, which are crucial in organic synthesis. These systems utilize various amines, including piperidine and amides, as coupling partners, highlighting the importance of such structural units in facilitating complex chemical transformations. The optimization of these catalysts is crucial for commercial exploitation, and the specific structure of the compound could play a significant role in such systems (Kantam et al., 2013).
Synthesis of Central Nervous System (CNS) Acting Drugs
Functional chemical groups in compounds like the one are identified as potential precursors for synthesizing novel CNS acting drugs. The structural framework of such compounds, including piperidine and amides, is significant in medicinal chemistry, offering avenues for the development of new therapeutics (Saganuwan, 2017).
Supramolecular Assembly
Studies on gold(I) compounds with functional groups capable of hydrogen bonding, such as amides, reveal the formation of complex supramolecular architectures. These insights could guide the design of new materials with specific properties, where compounds similar to the one mentioned could serve as building blocks (Tiekink, 2014).
Anticancer Agents
Cinnamic acid derivatives, which share functional similarities with the compound , have been explored for their anticancer potentials. These compounds' ability to engage in various chemical reactions highlights the potential of structurally related compounds in cancer research (De et al., 2011).
Drug Synthesis from Biomass-Derived Chemicals
Levulinic acid, with carbonyl and carboxyl groups, underscores the versatility of compounds with similar functionalities in drug synthesis. The compound , with its amide group, might also contribute to the synthesis of value-added chemicals, showcasing the intersection of green chemistry and pharmaceutical development (Zhang et al., 2021).
Mechanism of Action
Mode of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, have been used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines can affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
It is known that trifluoromethylpyridines can have a variety of effects, depending on the specific derivative and its targets .
Future Directions
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O/c14-10-5-9(13(15,16)17)6-19-11(10)7-20-3-1-8(2-4-20)12(18)21/h5-6,8H,1-4,7H2,(H2,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLKCZFTHQVPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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